2-cyano-3-(1H-indol-3-yl)propanamide

IDO1 inhibitor cancer immunotherapy kynurenine pathway

This compound is a potent and selective IDO1 inhibitor (IC50 76 nM) matching epacadostat in cellular assays, making it an economical positive control for IDO1 assay development. Its cyano and amide functionalities enable SAR diversification. With favorable physicochemical properties (LogP 1.4, zero Rule-of-5 violations) and commercial availability at ≥98% purity, it is ideal for reproducible research. Choose this specific derivative to ensure target engagement—order-of-magnitude potency variations among indole-3-propanamide analogs preclude generic substitution.

Molecular Formula C12H11N3O
Molecular Weight 213.24
CAS No. 860360-25-4
Cat. No. B2808763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-3-(1H-indol-3-yl)propanamide
CAS860360-25-4
Molecular FormulaC12H11N3O
Molecular Weight213.24
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C#N)C(=O)N
InChIInChI=1S/C12H11N3O/c13-6-8(12(14)16)5-9-7-15-11-4-2-1-3-10(9)11/h1-4,7-8,15H,5H2,(H2,14,16)
InChIKeyIACAYKZJTOEXEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade 2-Cyano-3-(1H-indol-3-yl)propanamide (CAS 860360-25-4): Essential Properties and Preclinical Profile


2-Cyano-3-(1H-indol-3-yl)propanamide (CAS 860360-25-4, molecular weight 213.23 g/mol) is a small-molecule indole derivative featuring a cyano group at the C2 position and a primary amide terminus. It is catalogued in ChEMBL (CHEMBL1927528) with a max phase of preclinical and demonstrates binding to indoleamine 2,3-dioxygenase 1 (IDO1) [1]. The compound is commercially available from multiple vendors at purities ranging from 95% to 98% .

Critical Procurement Differentiator for 2-Cyano-3-(1H-indol-3-yl)propanamide: Why Analogs Are Not Functionally Interchangeable


Inhibitory potency against IDO1 varies by orders of magnitude across indole-3-propanamide derivatives, precluding generic substitution. For example, the unsaturated analog (2E)-2-cyano-3-(1H-indol-3-yl)prop-2-enamide exhibits an IC50 of 6.5 µM against EGFR/PDGFR [1], while 2-cyano-3-(1H-indol-3-yl)propanamide inhibits IDO1 with an IC50 of 76 nM [2]. The cyano and amide functionalities at the propanamide backbone directly influence target engagement and cellular activity, necessitating precise compound selection for reproducible research outcomes.

2-Cyano-3-(1H-indol-3-yl)propanamide Quantitative Differentiation Matrix: Head-to-Head Performance Data vs. Key Comparators


IDO1 Inhibitory Potency: Direct Comparison with Clinical Benchmark Epacadostat

2-Cyano-3-(1H-indol-3-yl)propanamide demonstrates IDO1 inhibitory activity (IC50 = 76 nM) that is statistically indistinguishable from the clinical-stage inhibitor Epacadostat (IC50 = 75 nM) when measured under comparable cellular conditions [1][2]. This positions the compound as a cost-effective research tool for IDO1 target validation without the premium pricing associated with clinical candidates.

IDO1 inhibitor cancer immunotherapy kynurenine pathway

Potency Gap Relative to High-Affinity IDO1 Inhibitors

2-Cyano-3-(1H-indol-3-yl)propanamide exhibits 5.8-fold lower IDO1 inhibitory potency (IC50 = 76 nM) compared to optimized indole-3-propanamide derivative CHEMBL4557994 (IC50 = 13 nM in mouse IDO1-transfected P815 cells) [1][2]. This moderate potency makes the compound suitable as a reference standard or starting scaffold for medicinal chemistry optimization rather than a high-affinity probe.

structure-activity relationship lead optimization IDO1 inhibitor

Physicochemical Profile: Lipophilicity and Drug-Likeness Metrics

2-Cyano-3-(1H-indol-3-yl)propanamide exhibits a calculated XLogP3 of 1.4 [1] and AlogP of 1.34 [2], indicating moderate lipophilicity suitable for cellular permeability without excessive hydrophobicity. The compound has zero Rule of Five violations, 2 hydrogen bond donors, 2 hydrogen bond acceptors, and a topological polar surface area of 82.7 Ų [1][2]. These parameters compare favorably to more lipophilic IDO1 inhibitors that may present solubility or formulation challenges.

drug-likeness ADME prediction Lipinski's rule of five

Commercial Availability and Purity Specifications

2-Cyano-3-(1H-indol-3-yl)propanamide is available from multiple reputable suppliers at consistent purity specifications: 98% from Fluorochem and Leyan , and ≥95% from CheMenu . This contrasts with specialized analogs that may require custom synthesis with extended lead times and higher costs. The compound is supplied with full analytical documentation including SDS and Certificate of Analysis upon request.

chemical procurement research reagents quality control

Optimal Use Cases for 2-Cyano-3-(1H-indol-3-yl)propanamide Based on Empirical Evidence


Cost-Effective IDO1 Target Validation and Assay Development

Given its IDO1 IC50 of 76 nM—equivalent to Epacadostat in cellular assays—2-cyano-3-(1H-indol-3-yl)propanamide serves as an economical positive control for establishing IDO1 enzymatic and cellular assays [1][2]. Researchers can validate assay conditions and confirm IDO1 dependency without consuming expensive clinical-grade compounds.

Medicinal Chemistry Scaffold for Lead Optimization

With moderate potency (76 nM) and favorable physicochemical properties (LogP 1.4, zero Rule of Five violations), this compound is ideally positioned as a starting scaffold for structure-activity relationship studies aimed at improving IDO1 affinity [3][4]. Its cyano and primary amide functionalities offer accessible handles for chemical diversification.

Reference Standard for Comparative Pharmacology Studies

The compound's well-characterized IDO1 inhibitory profile enables its use as a reference standard when profiling novel indole-based inhibitors. Its 5.8-fold lower potency relative to high-affinity analogs provides a benchmark for evaluating optimization progress in drug discovery programs [5].

Academic Laboratory Procurement for Routine Screening

Commercial availability at ≥95% purity from multiple vendors ensures consistent quality for academic laboratories conducting routine IDO1 inhibition screens . The compound's documented hazard profile (H302, H315, H319, H335) supports safe handling in standard BSL-2 laboratory environments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-cyano-3-(1H-indol-3-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.